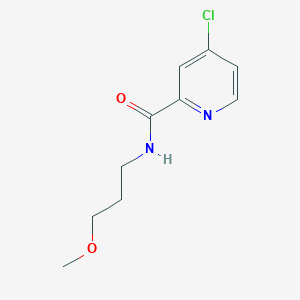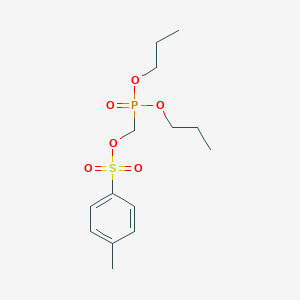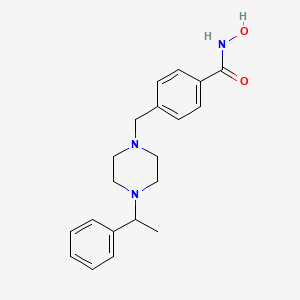
N-Hydroxy-4-((4-(1-phenylethyl)piperazin-1-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KH-259 is a highly potent, selective, and central nervous system-penetrant histone deacetylase 6 (HDAC6) inhibitor. It demonstrates an IC50 of 0.26 µM and exerts its antidepressant effects in mice by inhibiting HDAC6 within the brain . This compound holds promise as a valuable tool for neurodegenerative diseases research .
Méthodes De Préparation
The synthetic routes and reaction conditions for KH-259 are not explicitly detailed in the available literature. it is known that KH-259 is produced and supplied by various chemical companies for research purposes . Industrial production methods are typically proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
KH-259, as an HDAC6 inhibitor, primarily undergoes interactions with histone deacetylase enzymes. The compound shows satisfactory metabolic stability in liver microsomes of both mice and humans . In vivo, administration of KH-259 significantly raises acetylated α-tubulin levels in mice brains without affecting acetylated histone H3K9 levels . This suggests that its antidepressant effects are mediated through inhibiting HDAC6 in the brain .
Applications De Recherche Scientifique
KH-259 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Neurodegenerative Diseases Research: KH-259 is a valuable tool for studying neurodegenerative diseases due to its potent inhibition of HDAC6.
Antidepressant Research: The compound has shown antidepressant effects in mice, making it a potential candidate for developing new antidepressant therapies.
Metabolic Stability Studies: KH-259’s satisfactory metabolic stability in liver microsomes of both mice and humans makes it a useful compound for studying metabolic processes.
Mécanisme D'action
KH-259 exerts its effects by inhibiting histone deacetylase 6 (HDAC6) within the brain. This inhibition leads to an increase in acetylated α-tubulin levels, which is associated with its antidepressant effects . The molecular targets and pathways involved include the HDAC6 enzyme and the subsequent modulation of acetylated α-tubulin levels .
Comparaison Avec Des Composés Similaires
KH-259 is unique due to its high potency, selectivity, and ability to penetrate the central nervous system. Similar compounds include other HDAC6 inhibitors, such as:
Tubastatin A: Another selective HDAC6 inhibitor with similar applications in neurodegenerative diseases research.
ACY-1215 (Ricolinostat): An HDAC6 inhibitor used in cancer research and treatment.
CAY10603: A potent HDAC6 inhibitor with applications in studying neurodegenerative diseases and cancer.
KH-259 stands out due to its specific IC50 value and its demonstrated antidepressant effects in mice .
Propriétés
Formule moléculaire |
C20H25N3O2 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N-hydroxy-4-[[4-(1-phenylethyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C20H25N3O2/c1-16(18-5-3-2-4-6-18)23-13-11-22(12-14-23)15-17-7-9-19(10-8-17)20(24)21-25/h2-10,16,25H,11-15H2,1H3,(H,21,24) |
Clé InChI |
ZHVQXJZQHWNCES-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


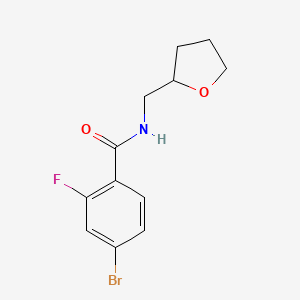

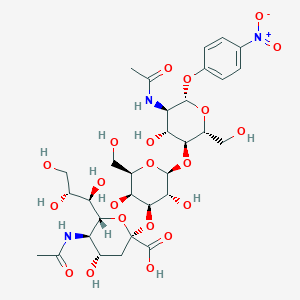
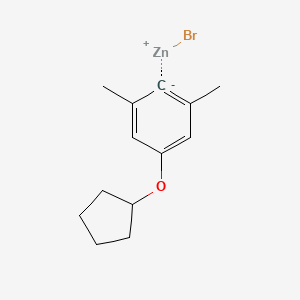
![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)
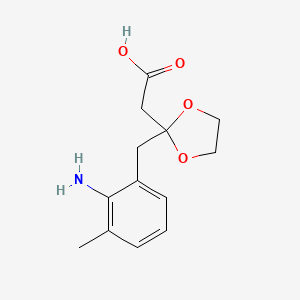
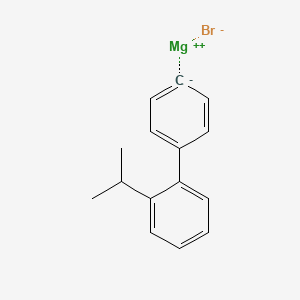
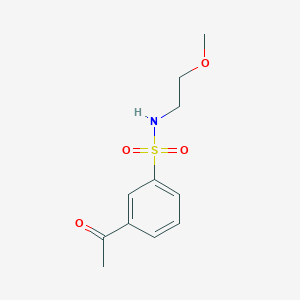
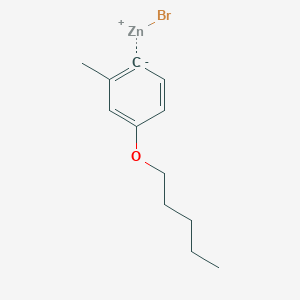
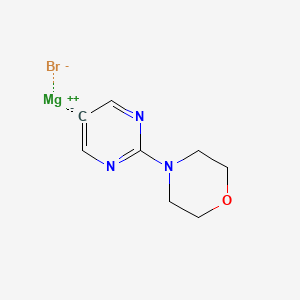
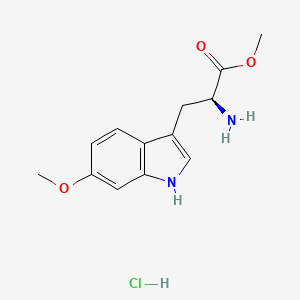
![(1S,2S,3S,5S)-3-((3-((1S,2S,3S,4R)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14890140.png)
